Reacting o-phenylenediamine with a suitable dicarbonyl compound, like ethyl acetoacetate, under acidic conditions [, ].
Alternatively, reacting o-phenylenediamine with maleic anhydride followed by cyclization with a suitable reagent can also yield the desired core structure [].
Reacting with 2-chloroacetamide under basic conditions [].
Another approach utilizes a carboxylic acid derivative of the core structure, reacting it with a desired amine to yield the final acetamide derivative [].
Molecular Structure Analysis
Various analytical techniques, including X-ray crystallography [, , , ], NMR spectroscopy [, , , , , , ], and IR spectroscopy [, , ], have been employed to elucidate the molecular structures and conformations of these compounds.
Mechanism of Action
Kinin B1 receptor antagonists: Some derivatives, like compound 11 [], act as potent and selective antagonists of the kinin B1 receptor, inhibiting the binding of bradykinin and subsequent downstream signaling cascades involved in inflammation and pain.
Applications
Pharmaceutical Research:
Anti-inflammatory agents: Certain derivatives demonstrate potent antagonistic activity against the kinin B1 receptor, making them potential therapeutic candidates for inflammatory diseases and pain management [, ].
Antifungal agents: Several studies have explored the antifungal properties of these derivatives against various fungal strains, suggesting their potential as antifungal drugs [, , ].
Anticancer agents: Research has investigated the cytotoxic activity of specific derivatives against different cancer cell lines, indicating their potential in developing new anticancer therapies [, , ].
Glycogen phosphorylase inhibitors: Some derivatives exhibit inhibitory effects on glycogen phosphorylase a (GPa), making them potential therapeutic leads for treating metabolic disorders like type 2 diabetes [].
Compound Description: Compound 11 is a potent and selective nonpeptide antagonist for the human and rabbit kinin B1 receptor (B1R) []. It exhibits high affinity for the B1R, with a Ki value of 22 pM for inhibiting [3H]Lys-des-Arg9-BK binding to a rabbit B1R expressed in COS-1 cells []. Compound 11 effectively antagonizes des-Arg9-BK- or Lys-des-Arg9-BK-induced contractions in rabbit isolated aorta []. Furthermore, it inhibits B1R-mediated signaling pathways, including extracellular signal-regulated kinase1/2 phosphorylation and B1R translocation [].
Compound Description: Compound A is a potent and selective non-peptide antagonist of the kinin B1 receptor (B1R) [].
Relevance: Compound A shares a similar core structure with 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, featuring a tetrahydroquinoxaline ring system substituted with a sulfonyl group at the 1-position and an acetamide group at the 2-position []. This structural similarity, particularly the presence of the phenyl-SO2-NR-(spacer2–4)-CO-NRR motif, contributes to its B1 receptor antagonist activity.
Compound Description: Compound 3 exhibits dual antagonist activity towards both bradykinin B1 and B2 receptors, although with a preference for B1 receptors []. It has an IC50 value of 2.13 μM for B1 receptors and 126 μM for B2 receptors []. Functionally, it demonstrates a pA2 value of 6.27 at rabbit B1 receptors, inhibiting Lys-des-Arg9-bradykinin-induced contractility of the isolated aorta [].
Relevance: This compound exemplifies a simplified structure based on a pharmacophore hypothesized to be common to both B1 and B2 receptor antagonists []. Similar to 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, it possesses a 3-oxo-1,2,3,4-tetrahydroquinoxaline core. The presence of a toluene-4-sulfonyl group at the 1-position and a N-phenylacetamide substituent at the 2-position contributes to its dual antagonist activity.
Compound 5
Compound Description: Compound 5 is a dual antagonist of both bradykinin B1 and B2 receptors, showing a more balanced activity profile compared to compound 3, albeit with lower potency. Its IC50 values are 30 μM for B1 receptors and 117 μM for B2 receptors [].
Relevance: Although the exact structure of compound 5 is not provided, it is described as a close analog of compound 3 []. This implies that compound 5 also possesses the 3-oxo-1,2,3,4-tetrahydroquinoxaline core structure, similar to 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, with modifications that result in its dual antagonist activity.
Compound Description: This compound is structurally characterized by single-crystal X-ray diffraction []. The ester substituent's conformation is influenced by an intramolecular N—H⋯O hydrogen bond []. Crystal packing reveals layers held together by N—H⋯O and C—H⋯O hydrogen bonds [].
Compound Description: This compound is characterized by its crystal structure, which reveals a conformation of the ester side-chain influenced by an intramolecular N—H⋯O hydrogen bond []. The crystal structure further exhibits a 3-D reticulated structure formed through intermolecular C—H⋯O hydrogen bonds, slipped π-π-stacking, and C-H···π(ring) interactions [].
Compound Description: These compounds are studied for their tautomeric behaviors using 1 H NMR and UV spectroscopy []. They display two tautomers in dimethylsulfoxide and three in trifluoroacetic acid [].
Compound Description: This series of compounds were synthesized and tested for their antifungal activity against various fungi like Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur []. Some of these compounds showed notable antifungal properties [].
N-[Alkyl or Un/substituted phenyl]-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamides
Compound Description: This series of 1,4-benzothiazine derivatives were subjected to 3DQSAR studies to analyze structural characteristics influencing their antifungal activities []. Steric properties, particularly those related to molecular shape, were found to be crucial for their antifungal activity []. Bulky substitutions at the para or meta position of the phenyl ring were identified as beneficial for enhancing antifungal potency [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.